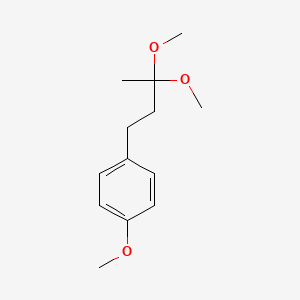
Benzene, 1-(3,3-dimethoxybutyl)-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(3,3-dimethoxybutyl)-4-methoxy- is an organic compound with a complex structure that includes a benzene ring substituted with a 3,3-dimethoxybutyl group and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(3,3-dimethoxybutyl)-4-methoxy- typically involves the alkylation of a benzene derivative with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 3,3-dimethoxybutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-(3,3-dimethoxybutyl)-4-methoxy- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(3,3-dimethoxybutyl)-4-methoxy- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(3,3-dimethoxybutyl)-4-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-(3,3-dimethoxybutyl)-4-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, leading to changes in the activity of the target molecules. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,3-dimethoxy-: A simpler structure with two methoxy groups on the benzene ring.
Benzenesulfonic acid: Contains a sulfonic acid group instead of the methoxy and dimethoxybutyl groups.
Pinacolone: An unsymmetrical ketone with a different functional group arrangement.
Uniqueness
Benzene, 1-(3,3-dimethoxybutyl)-4-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
122948-45-2 |
|---|---|
Molekularformel |
C13H20O3 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
1-(3,3-dimethoxybutyl)-4-methoxybenzene |
InChI |
InChI=1S/C13H20O3/c1-13(15-3,16-4)10-9-11-5-7-12(14-2)8-6-11/h5-8H,9-10H2,1-4H3 |
InChI-Schlüssel |
ZXESOWFJETWKAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=C(C=C1)OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![({2-[(3-{[3-(Dodecyloxy)propyl]carbamoyl}-4-hydroxy-8-{[(2-methylpropoxy)carbonyl]amino}naphthalen-1-YL)oxy]ethyl}sulfanyl)acetic acid](/img/structure/B14294223.png)

![11-ethyl-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid](/img/structure/B14294234.png)
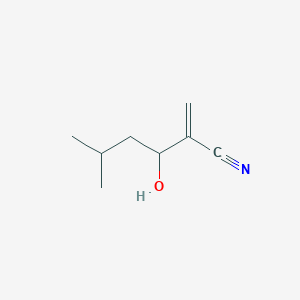
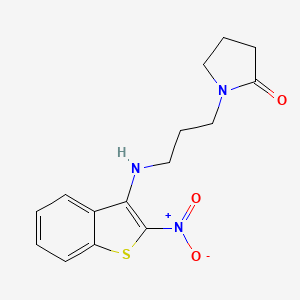
![(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile](/img/structure/B14294240.png)

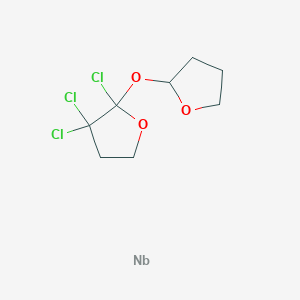
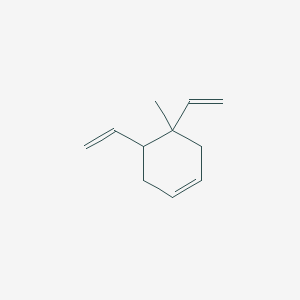
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
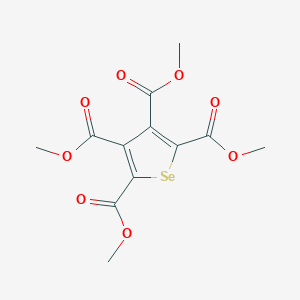
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)

